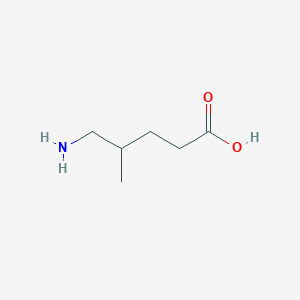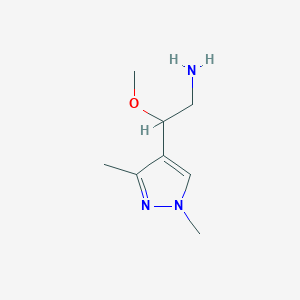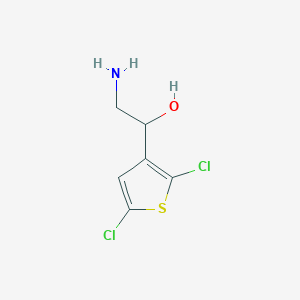
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a trifluoromethyl group, a sulfonyl chloride group, and a hydroxyl group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-chloro-α,α,α-trifluorotoluene using chlorosulfuric acid in the presence of 65% oleum . This reaction introduces the sulfonyl chloride group to the benzene ring. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form a more stable derivative.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include acetonitrile, dichloromethane, and toluene.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles and form stable covalent bonds. The sulfonyl chloride group is highly reactive and can form sulfonamide or sulfonate linkages with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar but with different substitution patterns on the benzene ring.
Uniqueness
3-Chloro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H3Cl2F3O3S |
|---|---|
Molecular Weight |
295.06 g/mol |
IUPAC Name |
3-chloro-6-hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-3-1-2-4(13)6(16(9,14)15)5(3)7(10,11)12/h1-2,13H |
InChI Key |
LGJUMLNLKFMGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)
![[3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)

![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)



